molecular formula C20H23FN2O4S2 B2384658 3-(2-fluorophenylsulfonamido)-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)benzamide CAS No. 2034424-38-7

3-(2-fluorophenylsulfonamido)-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)benzamide

Cat. No. B2384658
M. Wt: 438.53
InChI Key: FHWQYQJOMOCOHS-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

Antiproliferative Activities

Research into pyrazole-sulfonamide derivatives, which share structural similarities with the compound , has demonstrated promising antitumor activities. Studies have revealed that these compounds exhibit selective effects against certain cancer cell lines, including rat brain tumor cells (C6), showing broad-spectrum antitumor activity comparable to commonly used anticancer drugs like 5-fluorouracil and cisplatin (Mert et al., 2014).

Cardiac Electrophysiological Activity

The synthesis and study of N-substituted imidazolylbenzamides or benzene-sulfonamides have unveiled compounds with significant cardiac electrophysiological activity. These molecules have shown potency in vitro assays comparable to sematilide, a potent selective class III agent undergoing clinical trials, indicating their potential as novel therapeutic agents for arrhythmias (Morgan et al., 1990).

Inhibitory Activities on Carbonic Anhydrase Isoenzymes

Several aromatic sulfonamide inhibitors have been prepared and assessed for their inhibitory action on carbonic anhydrase isoenzymes hCA I, II, IV, and XII. These compounds exhibited nanomolar half maximal inhibitory concentration (IC50) values, showcasing different activities for the studied isoenzymes, with the lowest affinity against hCA XII (Supuran et al., 2013).

Synthesis and Evaluation as Antimicrobial Agents

The development of benzene sulfonamide pyrazole oxadiazole derivatives highlights the potential antimicrobial and antitubercular applications. Molecular docking studies against Mycobacterium tuberculosis enzymes have been conducted to understand their mode of action, with some compounds exhibiting good antibacterial activity against various bacterial strains, comparing favorably to standard antibiotics (Shingare et al., 2022).

Safety And Hazards

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Future Directions

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properties

IUPAC Name

3-[(2-fluorophenyl)sulfonylamino]-N-[2-(oxan-4-ylsulfanyl)ethyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23FN2O4S2/c21-18-6-1-2-7-19(18)29(25,26)23-16-5-3-4-15(14-16)20(24)22-10-13-28-17-8-11-27-12-9-17/h1-7,14,17,23H,8-13H2,(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHWQYQJOMOCOHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1SCCNC(=O)C2=CC(=CC=C2)NS(=O)(=O)C3=CC=CC=C3F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23FN2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-fluorophenylsulfonamido)-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)benzamide

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